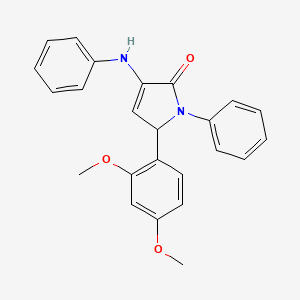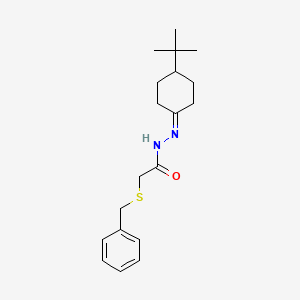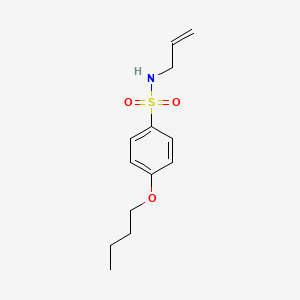![molecular formula C19H20N2O3 B5171067 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5171067.png)
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have shown promising results in various biomedical fields.
Applications De Recherche Scientifique
4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications in various biomedical fields. Some of the most notable applications include its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. In addition, this compound has also shown potential as an anti-diabetic agent and as a neuroprotective agent.
Mécanisme D'action
The exact mechanism of action of 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through various pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can exert various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. In addition, this compound has also been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its high purity and good yields. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. One direction is to further investigate its potential as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. Another direction is to explore its potential as an anti-diabetic agent and neuroprotective agent. In addition, future research can focus on optimizing the synthesis method for this compound and investigating its potential toxicity in greater detail. Finally, studies can also explore the potential of this compound in combination therapy with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a promising chemical compound with potential therapeutic applications in various biomedical fields. Its synthesis method is relatively simple and yields high purity, making it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. However, the current research suggests that this compound has great potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-[(2-isopropylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone can be achieved through various methods. One of the most commonly used methods is the reaction of 2-isopropylphenol with ethyl 2-chloroacetate, followed by cyclization with o-phenylenediamine. Another method involves the reaction of 2-isopropylphenol with chloroacetyl chloride, followed by cyclization with o-phenylenediamine. Both methods have been reported to yield high purity and good yields.
Propriétés
IUPAC Name |
4-[2-(2-propan-2-ylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(2)14-7-3-6-10-17(14)24-12-19(23)21-11-18(22)20-15-8-4-5-9-16(15)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGOSLOLZZBZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(propan-2-yl)phenoxy]acetyl}-3,4-dihydroquinoxalin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)





![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)
![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)



![N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5171060.png)